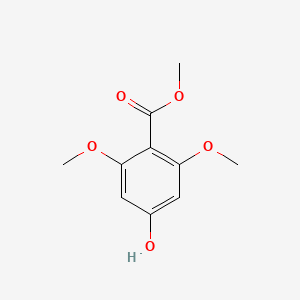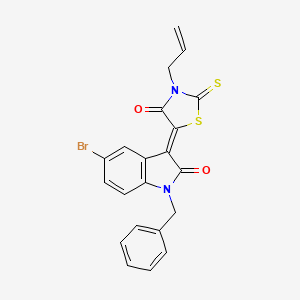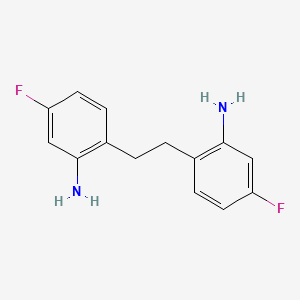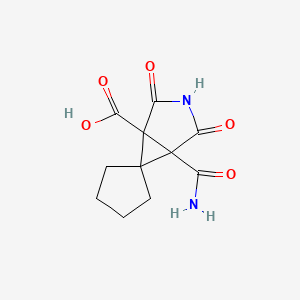
1-Chloro-3-(4-ethyl-1-isobutyloctyloxy)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-(4-ethyl-1-isobutyloctyloxy)-2-propanol is an organic compound characterized by its complex structure, which includes a chloro group, an ether linkage, and a propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(4-ethyl-1-isobutyloctyloxy)-2-propanol typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethyl-1-isobutyloctanol and epichlorohydrin.
Ether Formation: The first step involves the formation of an ether linkage by reacting 4-ethyl-1-isobutyloctanol with epichlorohydrin under basic conditions.
Chlorination: The resulting intermediate is then subjected to chlorination to introduce the chloro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-3-(4-ethyl-1-isobutyloctyloxy)-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives, such as amines or thiols.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-(4-ethyl-1-isobutyloctyloxy)-2-propanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-3-(4-ethyl-1-isobutyloctyloxy)-2-propanol involves its interaction with molecular targets, such as enzymes or receptors. The chloro group and ether linkage play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-3-(4-ethyl-1-isobutyloctyloxy)-2-butanol: Similar structure but with a butanol backbone.
1-Chloro-3-(4-ethyl-1-isobutyloctyloxy)-2-ethanol: Similar structure but with an ethanol backbone.
Uniqueness
1-Chloro-3-(4-ethyl-1-isobutyloctyloxy)-2-propanol is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
35965-24-3 |
|---|---|
Molekularformel |
C17H35ClO2 |
Molekulargewicht |
306.9 g/mol |
IUPAC-Name |
1-chloro-3-(7-ethyl-2-methylundecan-4-yl)oxypropan-2-ol |
InChI |
InChI=1S/C17H35ClO2/c1-5-7-8-15(6-2)9-10-17(11-14(3)4)20-13-16(19)12-18/h14-17,19H,5-13H2,1-4H3 |
InChI-Schlüssel |
ZPYFPFXQTKLETQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CCC(CC(C)C)OCC(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11963549.png)

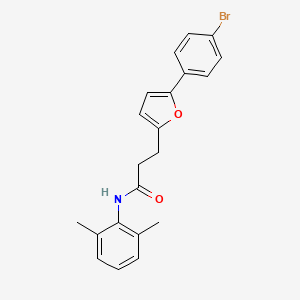
![2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11963580.png)
![7-(3-Bromobenzyl)-3-methyl-8-{[2-(4-morpholinyl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11963591.png)
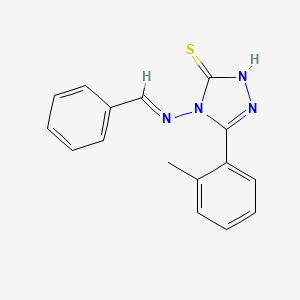
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11963595.png)
